molecular formula C10H10ClNO3 B1422852 Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate CAS No. 182808-04-4

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B1422852
CAS No.: 182808-04-4
M. Wt: 227.64 g/mol
InChI Key: VIKJMUYUUPEQNN-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H10ClNO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino and chloro groups in the compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzofuran derivatives.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide

Uniqueness

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of amino and chloro groups, along with the ester functionality, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKJMUYUUPEQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1OCC2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuric acid (18 ml) was added dropwise to cooled methanol (90 ml). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (20 g) was added to the mixture which was subsequently stirred and refluxed for 3 hours. The reaction mixture was cooled and alkalized with CH3OH/NH3. The solvent was evaporated and the residue stirred in water. The precipitate was filtered off and washed with water and DIPE. The remaining solid was dried, yielding 17.2 g (81%) of methyl 4-amino-5-chloro-2,3-di-hydro-7-benzofurancarboxylate (intermediate 1; mp. 135.4° C.).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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